4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride
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Overview
Description
4-Azatricyclo[5210,2,6]dec-8-ene hydrochloride is a complex organic compound characterized by its unique tricyclic structure
Mechanism of Action
Mode of Action
The exact mode of action of 4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride is currently unknown . It’s worth noting that compounds with similar structures have been found to interact with various biological targets, leading to a range of physiological effects .
Result of Action
Related compounds have demonstrated antimicrobial activity, suggesting potential effects on microbial cell growth and viability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a bicyclic ketone in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like peroxyphthalic acid, leading to the formation of epoxides.
Reduction: Reduction reactions can be performed using hydrogenation techniques to modify the tricyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include peroxyphthalic acid for oxidation, hydrogen gas with a suitable catalyst for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
Scientific Research Applications
4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride: Similar in structure but contains an oxygen atom, leading to different chemical properties.
(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride: A stereoisomer with distinct stereochemistry, affecting its reactivity and biological activity.
Uniqueness
4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2S,6R)-4-azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-2-7-3-6(1)8-4-10-5-9(7)8;/h1-2,6-10H,3-5H2;1H/t6?,7?,8-,9+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFNJLICLFPKHC-XYJYFTJWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2CNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1)C3CC2C=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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